2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine
Description
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is a bicyclic compound featuring a partially hydrogenated benzoxazole core. Its structure comprises a six-membered cyclohexene ring fused to an oxazole heterocycle, with a methyl substituent at position 2 and an amine group at position 4. The compound’s molecular formula is C₈H₁₂N₂O, distinguishing it from its non-hydrogenated analog, 2-Methylbenzo[d]oxazol-6-amine (CAS 5676-60-8, C₈H₈N₂O), which lacks the tetrahydro modification .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C8H12N2O/c1-5-10-7-3-2-6(9)4-8(7)11-5/h6H,2-4,9H2,1H3 |
InChI Key |
LTZBOHCJWGOTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)CC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Cyclization Method: : One common method to synthesize 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine involves the cyclization of appropriate precursors. For instance, starting from 2-methylphenol, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization with appropriate reagents under controlled conditions.
-
Reductive Amination: : Another method involves the reductive amination of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and automated systems to control temperature and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes under strong oxidizing conditions.
-
Reduction: : Reduction of the oxazole ring can lead to the formation of dihydro or tetrahydro derivatives, depending on the reducing agent and conditions used.
-
Substitution: : The amine group at the 6th position can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole-6-carboxylic acid.
Reduction: Formation of 2-methyl-4,5,6,7-tetrahydrobenzo[d]oxazole.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine depends on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or ionic interactions with target molecules, while the oxazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine and related compounds:
Heteroatom Influence on Bioactivity
- Oxazole vs. Thiazole/Thiophene: The oxazole ring’s oxygen atom confers higher electronegativity compared to sulfur in thiazoles or thiophenes. For example, thiazole derivatives (e.g., 6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole) exhibit potent anti-leukemic activity (IC₅₀: 1–10 µM) via interactions with kinase domains, while thiophene analogs show antitumor effects through thiourea-mediated apoptosis pathways .
- Hydrogenation Effects: The tetrahydro modification increases ring flexibility and may enhance metabolic stability compared to fully aromatic analogs.
Substituent Position and Activity
- 2-Methyl Group : The methyl substituent at position 2 in the target compound may sterically hinder interactions at ortho positions, analogous to thiazole derivatives where ortho-substituted aryl carboxamides showed reduced anti-leukemic activity compared to meta/para-substituted analogs .
- Amino Group at Position 6: The 6-amino group is critical for hydrogen bonding in active sites. In tetrahydrobenzo[b]thiophene derivatives, similar amino groups enhance antitumor activity by forming interactions with DNA topoisomerase II .
Biological Activity
2-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-6-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C9H12N2O. Its structure features a tetrahydrobenzo[d]oxazole ring system, which is known to influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1368894-93-2 |
Research indicates that compounds similar to this compound may interact with various biological targets:
- Neurotransmitter Modulation : Compounds in this class have shown potential in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, they may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain .
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been noted to induce apoptosis and inhibit cell proliferation by interfering with cell cycle progression .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines and pathways involved in inflammatory responses .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and related compounds:
Anticancer Activity
A study reported the compound's effectiveness against various cancer cell lines with IC50 values indicating significant cytotoxicity. For example:
- A549 (Lung Cancer) : IC50 = 29.77 μg/mL
- Caco-2 (Colon Cancer) : IC50 = 40.54 μg/mL
These results suggest a promising role for this compound in cancer therapeutics .
Neuroprotective Effects
In vitro studies have shown that this compound can inhibit AChE activity effectively. This inhibition correlates with improved cognitive function in animal models of Alzheimer's disease .
Case Studies
- Alzheimer's Disease Model : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaques compared to control groups .
- Cancer Cell Line Studies : Testing on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
